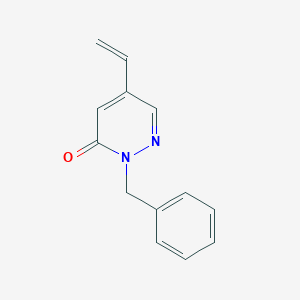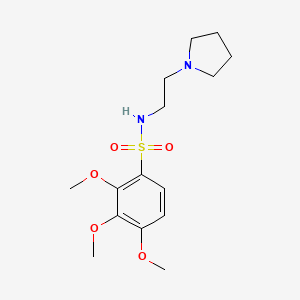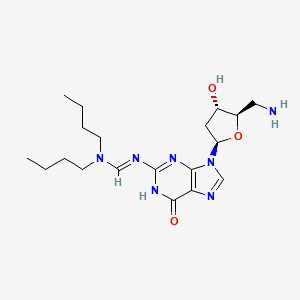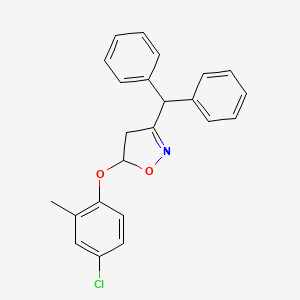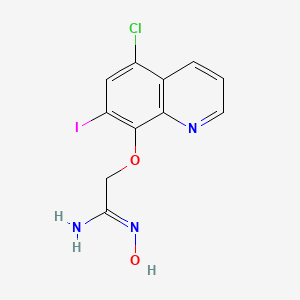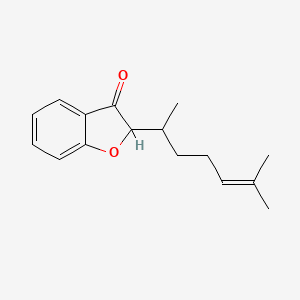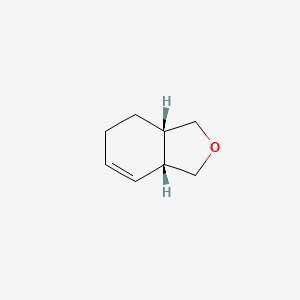![molecular formula C14H13ClN2O2 B12904165 4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one CAS No. 120954-92-9](/img/structure/B12904165.png)
4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-((4-methylbenzyl)oxy)-2-vinylpyridazin-3(2H)-one is a synthetic organic compound with a complex structure It belongs to the pyridazinone family, characterized by a pyridazine ring fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((4-methylbenzyl)oxy)-2-vinylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 4-chloropyridazine with 4-methylbenzyl alcohol under basic conditions to form the intermediate 4-chloro-5-((4-methylbenzyl)oxy)pyridazine. This intermediate is then subjected to vinylation using a suitable vinylating agent, such as vinyl bromide, in the presence of a palladium catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-((4-methylbenzyl)oxy)-2-vinylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Epoxides or diols.
Reduction: Dihydropyridazinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-((4-methylbenzyl)oxy)-2-vinylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((4-methylbenzyl)oxy)-2-vinylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-methyl-2-((4-methylbenzyl)oxy)phenyl)boronic acid
- 4-Chloro-5-methyl-2-((4-methylbenzyl)oxy)phenol
Uniqueness
4-Chloro-5-((4-methylbenzyl)oxy)-2-vinylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
120954-92-9 |
|---|---|
Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
4-chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C14H13ClN2O2/c1-3-17-14(18)13(15)12(8-16-17)19-9-11-6-4-10(2)5-7-11/h3-8H,1,9H2,2H3 |
InChI Key |
KHWNZJMGNRUPEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C(=O)N(N=C2)C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


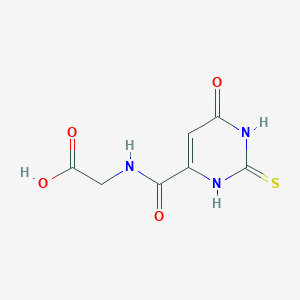
![Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-](/img/structure/B12904084.png)

![2-[(5-Methylfuran-2-yl)methoxy]oxane](/img/structure/B12904097.png)
